Cas no 124806-66-2 (1H-Tetrazole, 5-[4'-(azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-)
124806-66-2 structure
Product Name:1H-Tetrazole, 5-[4'-(azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-
CAS No:124806-66-2
MF:C33H25N7
MW:519.598505735397
CID:1216148
PubChem ID:14987335
Update Time:2025-04-20
1H-Tetrazole, 5-[4'-(azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Tetrazole, 5-[4'-(azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-
- 5-[2-[4-(azidomethyl)phenyl]phenyl]-1-trityltetrazole
- XNDCMKLLHJBRMO-UHFFFAOYSA-N
- DTXSID00566595
- 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole
- 124806-66-2
- 5-[4'-(Azidomethyl)biphenyl-2-yl]-N-trityltetrazole
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- Inchi: 1S/C33H25N7/c34-37-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-38-39-40(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2
- InChI Key: XNDCMKLLHJBRMO-UHFFFAOYSA-N
- SMILES: N1(C(C2=CC=CC=C2C2C=CC(CN=[N+]=[N-])=CC=2)=NN=N1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 519.21714383g/mol
- Monoisotopic Mass: 519.21714383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 40
- Rotatable Bond Count: 8
- Complexity: 771
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.5
- Topological Polar Surface Area: 58Ų
1H-Tetrazole, 5-[4'-(azidomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)- Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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